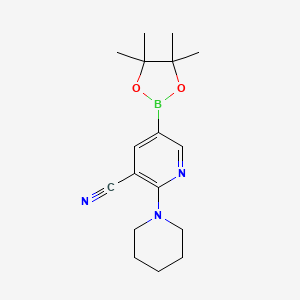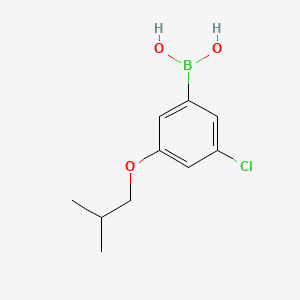
3-Chloro-5-isobutoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-isobutoxyphenylboronic acid is a boronic acid that has been used in a variety of scientific research applications. It is a versatile compound that has been used in the synthesis of a wide range of compounds, as well as for the preparation of pharmaceuticals, agrochemicals, and other products. The compound has also been used in biochemical and physiological experiments, and it has been found to have a number of advantages and limitations for use in laboratory experiments. In
Applications De Recherche Scientifique
3-Chloro-5-isobutoxyphenylboronic acid has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other products. It has also been used in biochemical and physiological experiments, and it has been found to have a number of advantages and limitations for use in laboratory experiments.
Mécanisme D'action
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Action Environment
The action, efficacy, and stability of 3-Chloro-5-isobutoxyphenylboronic acid can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules or ions, and the temperature. For instance, the stability of boronic acids is known to be influenced by the pH of the environment, with higher stability observed under acidic conditions.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-5-isobutoxyphenylboronic acid has a number of advantages and limitations for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. It is also easy to synthesize, and it is stable in a variety of conditions. However, the compound is not very soluble in water, and it can be difficult to handle in the laboratory. In addition, it can be toxic in large doses, and it can be difficult to accurately measure its concentration.
Orientations Futures
The future of 3-Chloro-5-isobutoxyphenylboronic acid is promising. It has already been used in a variety of scientific research applications, and it has been found to have a number of biochemical and physiological effects. It is likely that the compound will be used in the development of new pharmaceuticals, agrochemicals, and other products. In addition, it is likely that the compound will be used in the development of new treatments for diseases, such as cancer and inflammation. Finally, it is possible that the compound will be used in the development of new methods for the synthesis of compounds, as well as in the development of new analytical techniques.
Méthodes De Synthèse
3-Chloro-5-isobutoxyphenylboronic acid can be synthesized by a variety of methods, including the reaction of 3-chloro-5-isobutoxybenzoic acid with boron trifluoride etherate, the reaction of 3-chloro-5-isobutoxybenzaldehyde with boron trifluoride etherate, and the reaction of 3-chloro-5-isobutoxybenzyl bromide with boron trifluoride etherate. All of these reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, and the product is isolated by either extraction or crystallization.
Propriétés
IUPAC Name |
[3-chloro-5-(2-methylpropoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7,13-14H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTOXTWGSICCOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681519 |
Source


|
| Record name | [3-Chloro-5-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256345-48-8 |
Source


|
| Record name | Boronic acid, B-[3-chloro-5-(2-methylpropoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-5-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromobenzo[d]isoxazole](/img/structure/B572541.png)
![N',N'-Diethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B572542.png)
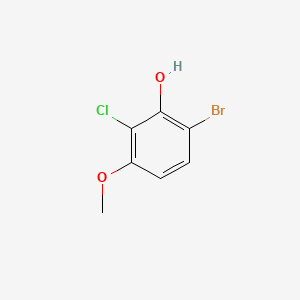
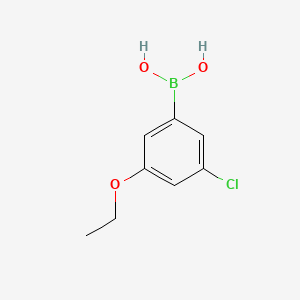
![7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572546.png)
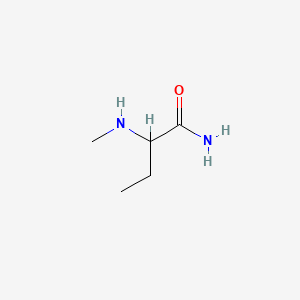
![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)



